molecular formula C7H4O3 B6253422 3-(furan-3-yl)prop-2-ynoic acid CAS No. 54345-10-7

3-(furan-3-yl)prop-2-ynoic acid

Cat. No.: B6253422
CAS No.: 54345-10-7
M. Wt: 136.1
InChI Key:
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Description

3-(furan-3-yl)prop-2-ynoic acid is an organic compound with the molecular formula C7H4O3 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propynoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-3-yl)prop-2-ynoic acid typically involves the coupling of a furan derivative with a propynoic acid precursor. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed coupling of a furan halide with a terminal alkyne in the presence of a copper co-catalyst. The reaction conditions often include the use of a base such as triethylamine and a solvent like tetrahydrofuran (THF) under an inert atmosphere .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(furan-3-yl)prop-2-ynoic acid can undergo various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The triple bond in the propynoic acid moiety can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation reactions using palladium on carbon (Pd/C) as a catalyst are typical for reducing the triple bond.

    Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions on the furan ring.

Major Products Formed

    Oxidation: Furanones and other oxygenated derivatives.

    Reduction: Alkenes or alkanes, depending on the extent of reduction.

    Substitution: Various substituted furan derivatives, depending on the electrophile used.

Scientific Research Applications

3-(furan-3-yl)prop-2-ynoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(furan-3-yl)prop-2-ynoic acid and its derivatives often involves interactions with biological macromolecules such as proteins and nucleic acids. The furan ring can participate in π-π stacking interactions, while the propynoic acid moiety can form hydrogen bonds or covalent bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(furan-2-yl)prop-2-ynoic acid: Similar structure but with the furan ring attached at a different position.

    Furan-2-carboxylic acid: Lacks the propynoic acid moiety but retains the furan ring.

    2-furoic acid: Another furan derivative with a carboxylic acid group.

Uniqueness

Its structure provides a versatile platform for the synthesis of various derivatives with unique properties and biological activities .

Properties

CAS No.

54345-10-7

Molecular Formula

C7H4O3

Molecular Weight

136.1

Purity

95

Origin of Product

United States

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